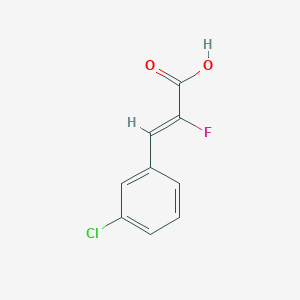

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid

CAS No.:

Cat. No.: VC17682131

Molecular Formula: C9H6ClFO2

Molecular Weight: 200.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClFO2 |

|---|---|

| Molecular Weight | 200.59 g/mol |

| IUPAC Name | (Z)-3-(3-chlorophenyl)-2-fluoroprop-2-enoic acid |

| Standard InChI | InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- |

| Standard InChI Key | FIZXMBFEGMNOLU-YVMONPNESA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=C(/C(=O)O)\F |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=C(C(=O)O)F |

Introduction

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid is a synthetic organic compound characterized by its unique structural features, including a fluorinated propenoic acid framework. This compound belongs to the category of fluorinated organic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals due to their enhanced reactivity and biological activity.

Synthesis Methods

The synthesis of (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid typically involves multi-step organic reactions. These methods often utilize various reagents and catalysts to facilitate the reactions. Common synthesis pathways may include:

-

Starting Materials: Fluorinated alkenes or related precursors.

-

Reactions: May involve fluorination, arylation, and carboxylation steps.

-

Catalysts/Solvents: Specific catalysts and solvents are used to enhance reactivity and selectivity.

Chemical Reactions and Mechanisms

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid can participate in various chemical reactions, including:

-

Hydrolysis: Conversion to related acids or alcohols.

-

Esterification: Formation of esters with alcohols.

-

Catalytic Reactions: Involving metal catalysts for cross-coupling reactions.

These reactions are often facilitated by specific conditions such as temperature, pressure, and the presence of catalysts or solvents that enhance reactivity.

Biological Activity and Potential Applications

The presence of the fluorine atom in (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid may enhance its lipophilicity, allowing better membrane penetration and influencing its biological activity. Similar compounds have shown potential therapeutic roles in areas like oncology or inflammation control by acting on specific receptors or enzymes.

Research Findings and Future Directions

Research on fluorinated compounds like (2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic acid is ongoing, with a focus on their applications in pharmaceuticals and agrochemicals. Detailed information on its molecular structure, properties, and classification can be found in chemical databases such as PubChem.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume